

Introduction: The Strategic Importance of 2-Amino-5-bromonicotinaldehyde

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Compound of Interest

Compound Name: 2-Amino-5-bromonicotinaldehyde

Cat. No.: B112263

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2-Amino-5-bromonicotinaldehyde is a highly functionalized pyridine derivative that has garnered significant attention as a pivotal intermediate in medicinal chemistry and organic synthesis. Its structure, which incorporates an amino group, a bromine atom, and an aldehyde on a pyridine scaffold, offers a trifecta of reactive sites. This strategic arrangement of functional groups provides a versatile platform for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.

The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.^{[1][2]} The aldehyde and amino groups allow for a wide range of transformations, including Schiff base formation and the construction of various heterocyclic systems.^[1] Consequently, this compound serves as a key building block in the synthesis of kinase inhibitors, nicotinic receptor modulators, and fluorescent probes, making a thorough understanding of its physicochemical properties essential for its effective application in drug discovery and development.^{[1][3]}

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **2-Amino-5-bromonicotinaldehyde** are summarized below. These parameters are critical for designing synthetic routes, developing analytical methods, and ensuring proper handling and storage.

Property	Value	Source(s)
CAS Number	206997-15-1	[1] [4] [5] [6]
Molecular Formula	C ₆ H ₅ BrN ₂ O	[1] [5] [6] [7]
Molecular Weight	201.02 g/mol	[1] [5]
Exact Mass	199.958511 u	[7]
Appearance	Solid	[8]
Melting Point	167-169 °C	[1] [4] [5] [7]
Boiling Point	300.5 °C at 760 mmHg (Predicted)	[4] [5] [7]
Density	1.782 - 1.8 g/cm ³ (Predicted)	[4] [5] [7]
pKa	2.74 ± 0.49 (Predicted)	[5]
XLogP3	1.2	[7]
Flash Point	135.5 °C	[4] [7]
Vapor Pressure	0.00112 mmHg at 25°C	[7]

Spectroscopic and Chromatographic Characterization

Elucidation and confirmation of the molecular structure, along with purity assessment, are paramount in chemical synthesis. The following section details the standard analytical techniques and expected results for **2-Amino-5-bromonicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For **2-Amino-5-bromonicotinaldehyde**, the following signals are characteristic:

- Aldehyde Proton (-CHO): A singlet is observed far downfield around δ 9.81 ppm.[9] This significant deshielding is a hallmark of an aldehyde proton, which is directly attached to a carbonyl group and influenced by the aromatic ring.
- Aromatic Protons: Two doublets are expected in the aromatic region. The proton at position 6 of the pyridine ring appears at approximately δ 8.30 ppm, while the proton at position 4 appears around δ 7.89 ppm.[9] The splitting of these signals into doublets with a small coupling constant ($J \approx 2.4$ Hz) indicates a meta-relationship to each other.[9]
- Amino Protons (-NH₂): A broad singlet is typically observed around δ 6.78 ppm for the two protons of the primary amine.[9] The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-5-bromonicotinaldehyde** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference, setting the chemical shift at 0.00 ppm.[10]
- Instrument Setup: Place the sample in the NMR spectrometer.
- Parameter Optimization: Use standard acquisition parameters, which may include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[10]
- Data Acquisition: Acquire the spectrum by co-adding 8-16 scans to improve the signal-to-noise ratio.[10]
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Absorption Bands:

- N-H Stretch (Amino Group): Two distinct bands are typically expected in the region of 3300-3500 cm^{-1} corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
- C=O Stretch (Aldehyde Group): A strong, sharp absorption band is expected around 1680-1700 cm^{-1} for the aldehyde carbonyl group. Its conjugation with the aromatic ring slightly lowers the frequency compared to a non-conjugated aldehyde.
- C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity are expected in the 1400-1600 cm^{-1} region, characteristic of the pyridine ring.
- C-Br Stretch: A weaker absorption band is expected in the lower frequency "fingerprint" region, typically between 500-600 cm^{-1} .

Caption: General workflow for the synthesis of the title compound.

Reactivity and Applications in Drug Discovery

The true value of **2-Amino-5-bromonicotinaldehyde** lies in its capacity to serve as a versatile scaffold for building molecular diversity.

- Suzuki-Miyaura Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl or heteroaryl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies. [1][2]* Schiff Base and Heterocycle Formation: The aldehyde group readily undergoes condensation reactions with amines to form imines (Schiff bases), which can be further reduced or cyclized. This reactivity is crucial for constructing nitrogen-containing heterocyclic compounds. [1]* Multicomponent Reactions: The aldehyde functionality makes it an ideal substrate for multicomponent reactions (MCRs), such as the Biginelli or Ugi reactions, which enable the rapid assembly of complex, drug-like molecules in a single step. [11] This multi-faceted reactivity makes the compound an invaluable intermediate for creating libraries of

novel compounds for structure-activity relationship (SAR) studies during the drug discovery process. [1]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification: According to GHS classifications, **2-Amino-5-bromonicotinaldehyde** is considered hazardous with the following classifications:

- Acute toxicity (Oral, Dermal, Inhalation) - Category 4 [7]* Skin irritation - Category 2 [7]* Eye irritation - Category 2 [7]* Specific target organ toxicity (single exposure) - Category 3 [7]
- Handling and Personal Protective Equipment (PPE):
- Work in a well-ventilated area, preferably a chemical fume hood. [12]* Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [8][12]* Avoid breathing dust, fume, gas, mist, vapors, or spray. [8]* Wash hands and any exposed skin thoroughly after handling. [8]
- Storage:
- Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]* For long-term stability, it is recommended to store under an inert gas atmosphere (Nitrogen or Argon) at 2–8 °C. [1][5]

Conclusion

2-Amino-5-bromonicotinaldehyde is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity profile provide a robust platform for the synthesis of diverse and complex bioactive molecules. A comprehensive understanding of its characteristics, from its melting point and spectral data to its synthetic accessibility and safe handling, empowers researchers to fully leverage its potential in the quest for novel therapeutics.

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